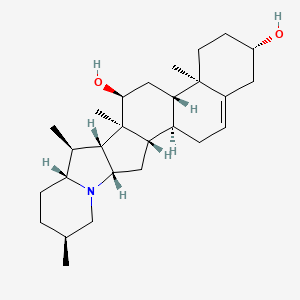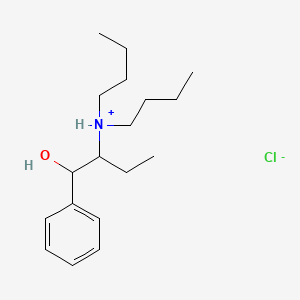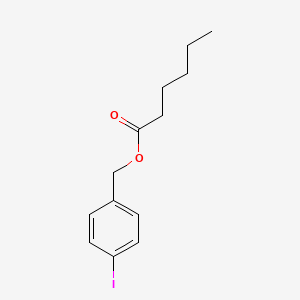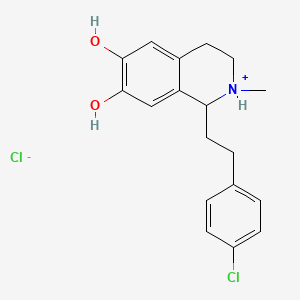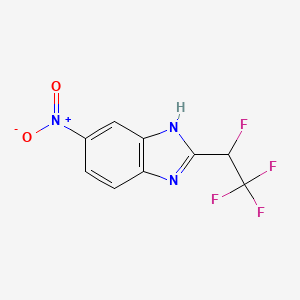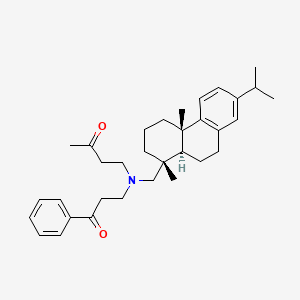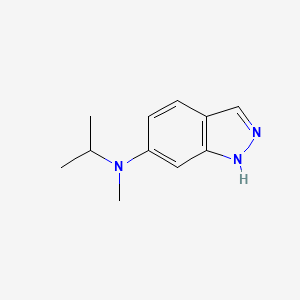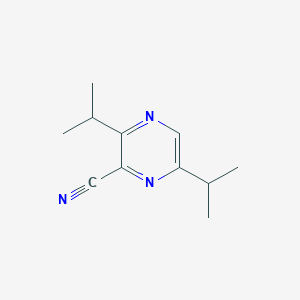
Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci): is a chemical compound with the molecular formula C11H14N2 It is a derivative of pyrazine, characterized by the presence of two isopropyl groups at the 3 and 6 positions of the pyrazine ring and a nitrile group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) typically involves the reaction of pyrazine derivatives with appropriate nitrile sources under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of pyrazinecarbonitrile.
Reduction: Primary amines or other reduced forms of the compound.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its effects on various biological targets to develop new treatments for diseases.
Industry: In the industrial sector, Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Pyrazinecarbonitrile: A simpler derivative without the isopropyl groups.
3,6-Dimethylpyrazinecarbonitrile: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
3,6-di(propan-2-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-7(2)10-6-13-11(8(3)4)9(5-12)14-10/h6-8H,1-4H3 |
Clave InChI |
HLYUWIBVBNAYTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(C(=N1)C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


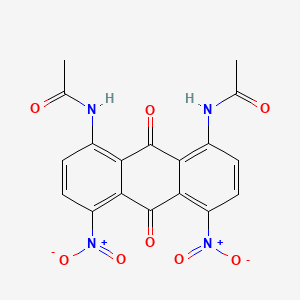
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
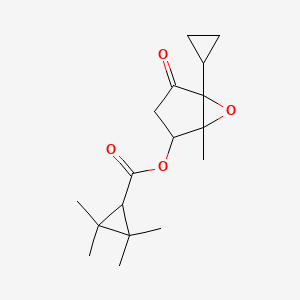
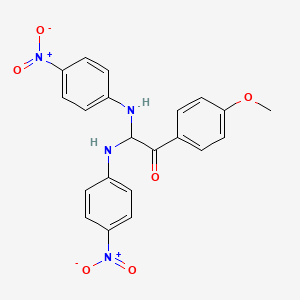
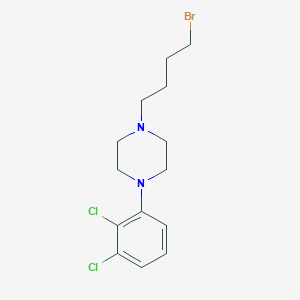
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
